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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous formation

of N-Nitrosomorpholine (NMOR), a potent carcinogen. The document details the critical

precursors, formation pathways, quantitative data from in vivo studies, and detailed

experimental protocols for its analysis. This guide is intended to serve as a vital resource for

professionals engaged in the research, development, and safety assessment of

pharmaceuticals and other consumer products where NMOR formation is a potential concern.

Introduction
N-Nitrosomorpholine (NMOR) is a well-documented animal carcinogen that can be formed

endogenously in humans and other mammals through the chemical reaction of morpholine or

its derivatives with various nitrosating agents.[1] Given the widespread industrial use of

morpholine and the ubiquitous nature of nitrosating agent precursors in the diet and

environment, understanding the mechanisms and kinetics of endogenous NMOR formation is

paramount for accurate risk assessment and the implementation of effective mitigation
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strategies. This guide synthesizes the current scientific understanding of this critical

toxicological issue.

Precursors and Nitrosating Agents
The formation of NMOR is contingent on the co-occurrence of a suitable precursor amine and a

nitrosating agent.

Precursors of N-Nitrosomorpholine
The primary precursor for the endogenous synthesis of NMOR is morpholine, a secondary

amine.[2] Morpholine finds application in various industrial processes, including as a corrosion

inhibitor, a solvent, and an intermediate in the synthesis of rubber accelerators and

pharmaceutical compounds.[2] Human exposure can occur through occupational contact,

ingestion of contaminated food and water, or from the use of certain consumer products.[3][4]

Other notable precursors include:

Morpholine Derivatives: Compounds that contain the morpholine chemical scaffold can also

serve as precursors. For instance, the fungicide Trimorphamide ([N-(1-formamido-2,2,2-

trichloroethyl)morpholine]) has been shown to undergo in vivo nitrosation to form NMOR.[5]

2-(Morpholinothio)benzothiazole: This compound, used as an accelerator in the rubber

vulcanization process, is a known precursor to NMOR in industrial settings.[3][6]

Nitrosating Agents
A variety of chemical species present in the biological system can act as nitrosating agents to

convert morpholine into NMOR. These include:

Nitrite: Dietary nitrates, which are abundant in certain vegetables, can be reduced to nitrites

by oral microflora.[7] In the acidic environment of the stomach, nitrite is converted to nitrous

acid (HNO₂), a potent nitrosating agent.[3][8]

Nitrogen Oxides: Inhalation of nitrogen dioxide (NO₂) from environmental pollution or

tobacco smoke can lead to the in vivo formation of NMOR in the presence of morpholine.[9]

[10]
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Reactive Nitrogen Species (RNS): During inflammatory processes, reactive nitrogen species

such as peroxynitrite (ONOO⁻) can be generated, which are capable of nitrosating

secondary amines like morpholine.[11]

Nitric Oxide (NO): Endogenously synthesized nitric oxide, derived from the amino acid L-

arginine, can be oxidized to form various nitrosating agents.[12]

Mechanism of N-Nitrosomorpholine Formation
The principal mechanism for the endogenous formation of NMOR is the nitrosation of the

secondary amine nitrogen of the morpholine ring. This reaction is typically acid-catalyzed. In

the stomach, nitrite is protonated to form nitrous acid, which can then be further protonated and

lose water to form the nitrosonium ion (NO⁺), a powerful electrophile. Alternatively, two

molecules of nitrous acid can form dinitrogen trioxide (N₂O₃), which is also a potent nitrosating

agent. These nitrosating species then react with the lone pair of electrons on the morpholine

nitrogen to form NMOR.

The rate of this reaction is dependent on several factors, including the pH of the environment,

the concentrations of both the precursor amine and the nitrosating agent, and the presence of

catalysts or inhibitors. For instance, thiocyanate, present in saliva, can catalyze the nitrosation

of morpholine. Conversely, antioxidants such as ascorbic acid (Vitamin C) and alpha-

tocopherol (Vitamin E) can inhibit this reaction by reducing the nitrosating agents.[10]
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Caption: Endogenous formation pathway of N-Nitrosomorpholine (NMOR).

Quantitative Data on Endogenous NMOR Formation
In vivo studies, primarily in rodent models, have provided valuable quantitative data on the

extent of endogenous NMOR formation under various conditions. The following tables

summarize key findings from these studies.

Table 1: In Vivo Formation of NMOR in F344 Rats Following Gavage Administration of

Morpholine and Sodium Nitrite

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 2: Dose-Dependent Formation of NMOR in F344 Rats with Varying Concentrations of

Precursors
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Table 3: Endogenous NMOR Formation in CD-1 Mice Exposed to Morpholine and Nitrogen

Dioxide
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Experimental Protocols
Accurate quantification of endogenously formed NMOR is essential for research and regulatory

purposes. The following sections provide detailed methodologies for key experiments.

In Vivo NMOR Formation in Rats and Analysis of the
Urinary Metabolite N-nitroso(2-hydroxyethyl)glycine
(NHEG)
This protocol is based on the sensitive method developed by Hecht and Morrison, which allows

for the monitoring of in vivo NMOR formation by quantifying its major urinary metabolite.[10]

5.1.1. Animal Handling and Dosing

Utilize male F344 rats, weighing approximately 200-250g.

House the rats individually in metabolic cages and allow them to acclimate for at least 3 days

prior to the experiment.

Fast the animals overnight before dosing, ensuring free access to drinking water.

Prepare a solution of morpholine in 0.1 M citrate buffer (pH 3.0).
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Prepare a fresh solution of sodium nitrite in deionized water.

Administer the morpholine solution to the rats via oral gavage.

Immediately following the morpholine administration, administer the sodium nitrite solution by

oral gavage.

Collect urine for 24 hours in collection vessels maintained at low temperatures (e.g., on dry

ice) to prevent degradation of metabolites. Store the collected urine at -20°C or lower until

analysis.

5.1.2. Synthesis of N-nitroso(2-hydroxyethyl)glycine (NHEG) Standard

In a round-bottom flask, dissolve 2-aminoethanol in deionized water and cool the flask in an

ice bath.

While stirring, slowly add an aqueous solution of chloroacetic acid.

Allow the reaction mixture to stand at room temperature for 20 hours.

Remove the water by rotary evaporation under reduced pressure.

To the resulting residue, add absolute ethanol and then slowly add this solution to a larger

volume of an acetone:ethanol mixture to precipitate crude N-(2-hydroxyethyl)glycine.

Collect the precipitate by filtration.

The synthesized N-(2-hydroxyethyl)glycine can then be nitrosated using standard

procedures with sodium nitrite under acidic conditions to yield the NHEG standard. Purify the

product by recrystallization.

5.1.3. Sample Preparation for NHEG Analysis from Urine

Thaw the 24-hour urine samples and measure the total volume.

To an aliquot of the urine, add a known amount of an appropriate internal standard (e.g., ¹⁴C-

labeled NHEG).
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Add a solution of ammonium sulfamate to the urine sample to quench any remaining nitrite

and prevent artifactual nitrosation.

Adjust the pH of the urine sample to approximately 1.0 using hydrochloric acid.

Perform a liquid-liquid extraction of the acidified urine with ethyl acetate. Repeat the

extraction multiple times to ensure complete recovery.

Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

Concentrate the dried extract to a small volume using a rotary evaporator.

For GC analysis, the carboxylic acid group of NHEG must be derivatized. Esterify the

residue by adding a solution of diazomethane in ether.

After esterification, evaporate the solvent under a gentle stream of nitrogen.

Silylate the hydroxyl group of the methyl ester of NHEG using a silylating agent such as

Regisil RC-2 (bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) in

acetonitrile.

5.1.4. Gas Chromatography-Thermal Energy Analysis (GC-TEA)

Analyze the derivatized sample using a gas chromatograph equipped with a Thermal Energy

Analyzer (TEA), which is highly specific for nitrosamines.

Use a packed GC column (e.g., 3% OV-17 on Gas-Chrom Q) or a suitable capillary column.

Employ a temperature program for the GC oven that provides good separation of the

derivatized NHEG from other urinary components (e.g., initial temperature of 100°C, hold for

2 minutes, then ramp at 10°C/minute to 250°C).

Quantify the peak corresponding to the derivatized NHEG by comparing its response to a

calibration curve prepared using the synthesized NHEG standard.

The amount of NMOR formed in vivo is calculated by dividing the measured amount of

urinary NHEG by the mean metabolic conversion factor (experimentally determined to be

approximately 0.52 in rats).[9]
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Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis of NMOR in Biological Tissues
This protocol outlines a general procedure for the direct analysis of NMOR in biological tissues

using GC-MS with an isotope-labeled internal standard for accurate quantification.[7]

5.2.1. Sample Preparation

Weigh a representative sample of the biological tissue (e.g., stomach, liver).

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline).

To prevent artifactual formation of NMOR during sample processing, add inhibitors of

nitrosation, such as ascorbic acid and α-tocopherol, to the homogenization buffer.[10]

Spike the tissue homogenate with a known quantity of a deuterated internal standard, such

as N-Nitrosomorpholine-d8 (NMOR-d8).

Extract the NMOR from the homogenate using an appropriate organic solvent, such as

dichloromethane.

Thoroughly mix the homogenate and the extraction solvent, then centrifuge the mixture to

achieve phase separation.

Carefully collect the organic layer.

Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

Concentrate the extract to a final volume suitable for GC-MS analysis, typically under a

gentle stream of nitrogen.

5.2.2. GC-MS Analysis

Inject a small aliquot of the concentrated extract into the GC-MS system.

Use a capillary GC column designed for the analysis of semi-volatile compounds, such as a

DB-1701P column.
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Develop a GC oven temperature program that ensures the separation of NMOR from

potential interfering compounds in the matrix.

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance

sensitivity and selectivity. Monitor the molecular ion of NMOR (m/z 116) and the molecular

ion of the deuterated internal standard, NMOR-d8 (m/z 124).

Identify NMOR based on its retention time and the presence of its characteristic mass ion.

Quantify the concentration of NMOR in the sample by calculating the ratio of the peak area

of the analyte to the peak area of the internal standard and comparing this ratio to a

calibration curve prepared with known concentrations of NMOR and a constant

concentration of the internal standard.

Visualizations
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Caption: Experimental workflow for in vivo NMOR formation analysis.

Conclusion
The endogenous formation of N-Nitrosomorpholine from its precursors is a significant

toxicological concern that requires careful consideration in the safety assessment of

pharmaceuticals, food products, and industrial chemicals. This technical guide has provided a
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detailed overview of the precursors, formation mechanisms, quantitative aspects, and analytical

methodologies related to NMOR. The information presented herein is intended to equip

researchers, scientists, and drug development professionals with the necessary knowledge to

address the challenges posed by the potential for endogenous NMOR formation and to

contribute to the development of safer products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3434917#endogenous-formation-of-n-
nitrosomorpholine-from-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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